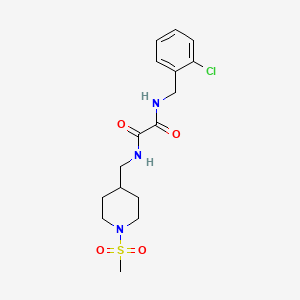

N1-(2-chlorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O4S/c1-25(23,24)20-8-6-12(7-9-20)10-18-15(21)16(22)19-11-13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMWDDUYZQBBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide, with the CAS number 1235303-78-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C16H22ClN3O4S, with a molecular weight of 387.9 g/mol. The structure includes a chlorobenzyl group and a piperidine derivative linked through an oxalamide functional group.

| Property | Value |

|---|---|

| CAS Number | 1235303-78-2 |

| Molecular Formula | C16H22ClN3O4S |

| Molecular Weight | 387.9 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate pathways involved in inflammation and cell death, particularly through the inhibition of pyroptosis—a form of programmed cell death associated with inflammatory responses.

Anti-inflammatory Activity

A significant study demonstrated that derivatives similar to this compound exhibited substantial anti-inflammatory effects by inhibiting the release of interleukin-1β (IL-1β) and reducing pyroptotic cell death. In one experiment, compounds were tested at concentrations of 10 µM and 50 µM:

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound 1 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound 2 | 14.9 ± 5.8 (10 µM) | Not significant |

| Compound 2 | 29.1 ± 4.8 (50 µM) | Significant reduction |

These findings suggest that structural modifications can enhance the compound's efficacy in inhibiting inflammatory responses.

Case Studies

- Study on Pyroptosis Inhibition : A series of compounds derived from the oxalamide scaffold were evaluated for their ability to inhibit pyroptosis in macrophage models. The results indicated that specific modifications led to improved activity, highlighting the importance of structural features in biological efficacy .

- Neuroprotective Potential : Another study explored the neuroprotective effects of similar compounds against neurodegenerative diseases, suggesting that oxalamide derivatives could interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Antiviral Oxalamide Derivatives

Oxalamides as Flavoring Agents

Flavoring oxalamides such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) exhibit distinct substituents optimized for taste modulation and safety (Table 2). Key comparisons include:

- Safety Profiles: S336 has a No-Observed-Effect Level (NOEL) of 100 mg/kg/day in rats, with a safety margin exceeding 33 million for human exposure . The target compound lacks toxicological data, limiting direct comparison.

- Applications : Flavoring agents prioritize low molecular weight and polar groups (e.g., methoxy, pyridyl), whereas the target compound’s chlorobenzyl and sulfonamide groups suggest medicinal chemistry applications .

Table 2: Flavoring Oxalamides

Structural Analogues with Diverse Pharmacophores

Piperidine-based oxalamides in –15 highlight the impact of heterocyclic modifications (Table 3):

- Molecular Weight : The target compound’s higher molecular weight (482.0 vs. 336.39–396.5 g/mol) may influence membrane permeability and dosing requirements .

- Halogen Effects: The 2-chloro group in the target compound could enhance lipophilicity compared to non-halogenated analogs, affecting distribution and half-life .

Table 3: Piperidine-Modified Oxalamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.